molecular formula C19H14F6N2O4 B12916217 2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one CAS No. 228119-09-3

2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one

Cat. No.: B12916217
CAS No.: 228119-09-3
M. Wt: 448.3 g/mol
InChI Key: XBBCMELCXFQMND-UHFFFAOYSA-N
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Description

2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one is a synthetic organic compound known for its unique chemical structure and properties. The compound features a quinazolinone core substituted with trifluoromethyl groups and methoxy groups, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-bis(trifluoromethyl)aniline with 6,7,8-trimethoxyquinazolin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce reduced quinazolinone compounds .

Scientific Research Applications

2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of other valuable compounds[][3].

Mechanism of Action

The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy groups contribute to its stability and reactivity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
  • 1H-Benzimidazole, 2-(3,5-bis(trifluoromethyl)phenyl)-1-(ethylsulfonyl)-

Uniqueness

2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties. The presence of both trifluoromethyl and methoxy groups makes it a versatile compound for various applications .

Properties

CAS No.

228119-09-3

Molecular Formula

C19H14F6N2O4

Molecular Weight

448.3 g/mol

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-6,7,8-trimethoxy-3H-quinazolin-4-one

InChI

InChI=1S/C19H14F6N2O4/c1-29-12-7-11-13(15(31-3)14(12)30-2)26-16(27-17(11)28)8-4-9(18(20,21)22)6-10(5-8)19(23,24)25/h4-7H,1-3H3,(H,26,27,28)

InChI Key

XBBCMELCXFQMND-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)OC)OC

Origin of Product

United States

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